4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride 4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439066
InChI: InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H
SMILES: CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl
Molecular Formula: C10H15Cl2N3OS
Molecular Weight: 296.22 g/mol

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC13439066

Molecular Formula: C10H15Cl2N3OS

Molecular Weight: 296.22 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride -

Specification

Molecular Formula C10H15Cl2N3OS
Molecular Weight 296.22 g/mol
IUPAC Name 4-chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride
Standard InChI InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H
Standard InChI Key PMPVSMNSKCUBOD-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl
Canonical SMILES CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyrimidine ring substituted at positions 2, 4, and 6:

  • Position 4: Chloro group (Cl) for electronic stabilization .

  • Position 2: Methylthio group (SCH₃) contributing to lipophilicity.

  • Position 6: Pyrrolidin-2-ylmethoxy group, introducing stereochemical complexity .
    The hydrochloride salt enhances aqueous solubility, critical for biological applications .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₆ClN₃O₂S·HCl
Molecular Weight296.22 g/mol
SolubilitySoluble in polar solvents
StabilityStable under standard conditions

Synthesis and Reaction Pathways

Core Pyrimidine Formation

The pyrimidine ring is synthesized via cyclization of thiourea and diethyl malonate under basic conditions (e.g., NaOCH₃), followed by nitration and chlorination . Key steps include:

  • Cyclization: Thiourea reacts with diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine .

  • Chlorination: POCl₃ or triphosgene introduces chloro groups at position 4 .

Functionalization Steps

  • Methylthio Introduction: Thiolation using CH₃SH or (CH₃)₂S₂ under basic conditions.

  • Pyrrolidine-Methoxy Addition: Alkylation with pyrrolidin-2-ylmethanol in acetone/K₂CO₃ .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring substitutions at correct positions requires controlled reaction temperatures (0–30°C) .

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product .

Biological Activity and Applications

Enzyme Inhibition

The compound’s pyrimidine scaffold aligns with kinase inhibitors (e.g., EGFR, CDK4) .

  • PDE4 Inhibition: Structural analogs show anti-inflammatory activity for COPD/asthma .

  • Antimicrobial Effects: Methylthio and chloro groups enhance activity against Gram-positive bacteria.

TargetIC₅₀ / MICMechanism
COX-II0.1–4.01 μMAnti-inflammatory
EGFR T790M<10 nMAnticancer

Comparative Analysis with Analogues

CompoundKey DifferencesActivity Profile
4-Chloro-6-methoxy-2-(methylthio)Methoxy vs. pyrrolidine-methoxyReduced kinase selectivity
2-Chloro-6-methylpyrimidin-4-oneLacks methylthio groupAntimicrobial

Industrial and Research Relevance

Pharmaceutical Development

  • Drug Candidates: Analogues are in clinical trials for cognitive disorders and cancer .

  • Formulation: Hydrochloride salt improves bioavailability for oral administration .

Synthetic Methodology Contributions

  • Green Chemistry: Use of triphosgene over POCl₃ reduces environmental impact .

  • Scalability: One-pot reactions enable industrial production .

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